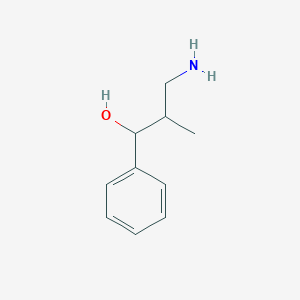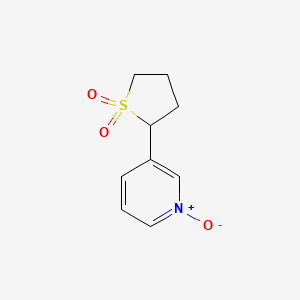![molecular formula C11H13NO B13152677 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine is a chemical compound with the molecular formula C11H13NO. It is characterized by a bicyclic structure that includes an oxirane ring fused to a cyclohexane ring, which is further connected to a pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxabicycloheptanones.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxabicycloheptanones
Reduction: Diols
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, preventing their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar reactivity but different ring size and structure.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a ketone functional group instead of a pyridine ring.
Uniqueness
2-{7-Oxabicyclo[410]heptan-1-yl}pyridine is unique due to its combination of an oxirane ring, a cyclohexane ring, and a pyridine ring This structure imparts specific chemical properties and reactivity that are not found in other similar compounds
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(7-oxabicyclo[4.1.0]heptan-1-yl)pyridine |
InChI |
InChI=1S/C11H13NO/c1-3-7-11(10(6-1)13-11)9-5-2-4-8-12-9/h2,4-5,8,10H,1,3,6-7H2 |
Clé InChI |
CFJVYGFTHJEVGP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)O2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)




![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)




